molecular formula C18H20N2O3 B102213 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid CAS No. 16846-63-2

1,3-Diallyl-5-ethyl-5-phenylbarbituric acid

Cat. No. B102213
CAS RN: 16846-63-2
M. Wt: 312.4 g/mol
InChI Key: YFLJPNVUFFTRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diallyl-5-ethyl-5-phenylbarbituric acid (DEPB) is a barbiturate derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DEPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.36 g/mol. The compound has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine and biochemistry.

Mechanism of Action

The exact mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is not fully understood. However, it is believed that the compound acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is thought to bind to the GABA receptor, which leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been shown to induce sedation and hypnosis in animals, indicating its potential use as an anesthetic and sedative agent. Additionally, 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid also has a low toxicity profile, making it a safe option for use in animal studies. However, one limitation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid. One area of interest is the development of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety. Another potential direction is the investigation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid's antioxidant properties for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid and its potential interactions with other drugs and compounds.

Synthesis Methods

1,3-Diallyl-5-ethyl-5-phenylbarbituric acid can be synthesized by reacting diallylmalonic acid with ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields a mixture of four isomers, which can be separated and purified using chromatography techniques. The synthesis of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is a relatively simple process, and the compound can be obtained in high yields.

Scientific Research Applications

1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anticonvulsant, sedative, and hypnotic effects, making it a promising candidate for the treatment of various neurological disorders. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been investigated for its potential use as an anesthetic and analgesic agent. The compound has been shown to have a low toxicity profile, making it a safe option for medical applications.

properties

CAS RN

16846-63-2

Product Name

1,3-Diallyl-5-ethyl-5-phenylbarbituric acid

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

5-ethyl-5-phenyl-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H20N2O3/c1-4-12-19-15(21)18(6-3,14-10-8-7-9-11-14)16(22)20(13-5-2)17(19)23/h4-5,7-11H,1-2,6,12-13H2,3H3

InChI Key

YFLJPNVUFFTRPL-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2

Origin of Product

United States

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